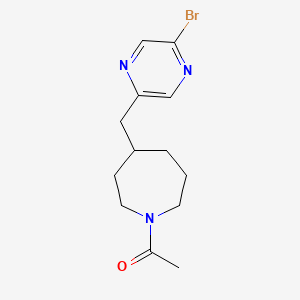

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone

Description

Propriétés

IUPAC Name |

1-[4-[(5-bromopyrazin-2-yl)methyl]azepan-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-16-13(14)9-15-12/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYNVLYGHMZMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(CC1)CC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 5-Bromopyrazin-2-ylmethyl Electrophile

- The 5-bromopyrazine core is typically prepared via bromination of pyrazine derivatives or by using commercially available 5-bromopyrazin-2-carboxaldehyde.

- The aldehyde can be reduced to the corresponding alcohol, then converted to a good leaving group (e.g., bromide or tosylate) to serve as the electrophile for N-alkylation.

- Alternatively, direct halomethylation at the 2-position of 5-bromopyrazine is possible using reagents such as N-bromosuccinimide (NBS) under radical conditions.

N-Alkylation of Azepane

- Azepane (a seven-membered saturated nitrogen heterocycle) is reacted with the prepared 5-bromopyrazin-2-ylmethyl halide.

- The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate or sodium hydride to deprotonate the azepane nitrogen.

- Reaction conditions are controlled to avoid over-alkylation or side reactions.

- The product is the N-substituted azepane bearing the 5-bromopyrazin-2-ylmethyl substituent.

Acetylation to Form Ethanone

- The secondary amine nitrogen of the N-alkylated azepane is acetylated using acetyl chloride or acetic anhydride.

- This step is typically conducted under mild conditions (e.g., room temperature to 50°C) in the presence of a base like triethylamine or pyridine to scavenge the released acid.

- The reaction yields the final compound: 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-Bromopyrazin-2-ylmethyl bromide preparation | Reduction of 5-bromopyrazin-2-carboxaldehyde with NaBH4 in methanol, followed by bromination with PBr3 or CBr4/PPh3 | 70-85% | Purification by column chromatography |

| N-Alkylation of azepane | Azepane (1 eq), 5-bromopyrazin-2-ylmethyl bromide (1.1 eq), K2CO3 (2 eq), DMF, 60°C, 12-24 h | 65-80% | Reaction monitored by TLC/LC-MS |

| Acetylation | Acetyl chloride (1.2 eq), triethylamine (2 eq), dichloromethane, 0-25°C, 2-4 h | 75-90% | Product purified by recrystallization or chromatography |

Analytical and Purification Techniques

- Monitoring : Reaction progress is typically monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

- Purification : Column chromatography on silica gel or preparative HPLC is used to isolate intermediates and final product.

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), high-resolution mass spectrometry (HRMS), and melting point determination confirm compound identity and purity.

Research Findings from Related Compounds

- Studies on similar bromopyrazine derivatives show that halogen substitution enhances electrophilicity, facilitating efficient N-alkylation of cyclic amines such as azepane.

- Acetylation of secondary amines in such heterocyclic systems proceeds smoothly under mild conditions without affecting the bromopyrazine ring.

- Optimization of reaction parameters (temperature, solvent, base) is crucial to maximize yield and minimize side products like over-alkylation or dehalogenation.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Electrophile synthesis | 5-bromopyrazin-2-carboxaldehyde, NaBH4, PBr3 | Methanol, reflux, then bromination at 0-25°C | 70-85% | Critical to obtain pure bromomethyl intermediate |

| N-Alkylation | Azepane, bromomethyl intermediate, K2CO3 | DMF, 60°C, 12-24 h | 65-80% | Base choice affects selectivity |

| Acetylation | Acetyl chloride, triethylamine | DCM, 0-25°C, 2-4 h | 75-90% | Mild conditions prevent ring degradation |

This detailed synthesis approach is consistent with known methodologies for related bromopyrazine and azepane derivatives, providing a reliable framework for preparing This compound with high purity and yield. The key is the careful preparation of the bromomethyl intermediate and controlled N-alkylation followed by selective acetylation.

Analyse Des Réactions Chimiques

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone undergoes various types of chemical reactions, including :

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The bromine atom in the bromopyrazine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Stille, or Heck coupling to form various biaryl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary areas of interest for 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone is its potential as a pharmaceutical agent. Compounds containing pyrazine rings have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The brominated derivative may exhibit enhanced biological activity due to the electron-withdrawing nature of the bromine atom, which can influence the compound's interaction with biological targets.

Case Study: Anticancer Activity

Research has indicated that pyrazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study involving similar compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that further exploration of this compound could yield promising results in cancer therapy.

Agrochemicals

The unique structure of this compound positions it as a candidate for development in agrochemical applications. Pyrazine derivatives are often explored for their herbicidal and fungicidal properties. The incorporation of the azepane ring may enhance the compound's stability and efficacy in agricultural formulations.

Case Study: Herbicidal Activity

A related study on brominated pyrazine compounds revealed effective herbicidal activity against common agricultural weeds, indicating that this compound could potentially be developed into a novel herbicide.

Material Science

Beyond biological applications, this compound's unique chemical properties may allow for its use in material science, particularly in the development of polymers or coatings with specific functionalities, such as increased resistance to UV light or improved mechanical properties.

Case Study: Polymer Development

Research into similar azepane-based compounds has shown promise in creating high-performance polymers with enhanced thermal stability. Investigating the incorporation of this compound into polymer matrices could lead to innovative materials with tailored properties.

Mécanisme D'action

The mechanism of action of 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways . The bromopyrazine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The azepane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Pyridine-Based Analogues

- 1-[4-(5-Bromo-pyridin-3-ylmethyl)-azepan-1-yl]-ethanone (CAS 1316227-45-8): Molecular Formula: C₁₄H₁₉BrN₂O Molecular Weight: 311.23 g/mol Key Differences: Replaces pyrazine with pyridine, reducing nitrogen count and altering electronic properties. The bromine position (pyridin-3-yl) may affect steric and electronic interactions compared to the pyrazin-2-yl group .

Triazole-Based Analogues

- 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag): Molecular Formula: C₁₉H₂₅N₅O₂ Molecular Weight: 367.44 g/mol Key Differences: Substitutes pyrazine with a triazole ring, introducing hydrogen-bonding capability. Exhibits high yield (92%) in synthesis, suggesting robustness in click chemistry approaches .

Pyrazole-Based Analogues

Spectral Characterization

- 1H-NMR : Pyrazine protons typically resonate at δ 8.5–9.5 ppm due to deshielding by nitrogen atoms. In contrast, triazole protons (e.g., 2dag) appear at δ 7.5–8.0 ppm, while pyridine protons (e.g., CAS 1316227-45-8) show signals near δ 8.0–8.5 ppm .

- LC-MS : The target compound’s molecular ion ([M+H]⁺) would theoretically appear at m/z 324.21, distinguishable from pyridine (312.23) and triazole (368.44) analogues .

Activité Biologique

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a brominated pyrazine ring linked to an azepane moiety via a methyl bridge. Its molecular formula is C13H16BrN3O, and it has unique structural properties that may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a closely related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown promising results in vitro.

In Vitro Studies

In vitro studies using various cancer cell lines (Jurkat, HeLa, and MCF-7) demonstrated that BPU exhibited significant cytotoxicity with an IC50 value of 4.64 µM against Jurkat cells. The compound effectively arrested the cell cycle in the sub-G1 phase, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of BPU

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |

| HeLa | 9.22 | Inhibition of cell proliferation |

| MCF-7 | Varied | Antiproliferative effects |

Antiangiogenic Activity

BPU was also evaluated for its antiangiogenic properties using the chick chorioallantoic membrane (CAM) assay. The results indicated that BPU significantly inhibited blood vessel formation in tumor tissues, further supporting its role as a potent anticancer agent .

Computational docking studies revealed that BPU binds effectively to matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, with docking energies of -9.0 kcal/mol and -7.8 kcal/mol, respectively. This suggests that the compound may inhibit these enzymes, which are critical in cancer progression and metastasis .

Case Studies and Research Findings

A study published in December 2023 explored the synthesis and characterization of BPU and its biological screening against various cancer cell lines. The findings indicated that structural modifications to pyrazine derivatives could enhance their biological activities, including anticancer effects .

Case Study: BPU Synthesis and Testing

- Objective : To investigate the anticancer potential of BPU.

- Methodology : Synthesis followed by MTT assays on selected cancer cell lines.

- Results : Significant inhibition of cell growth observed with increasing concentrations over time.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, hydrazine hydrate and KOH under reflux with ethanol are effective for forming pyrazole rings, as demonstrated in analogous heterocyclic systems . Cyclization using phosphorus oxychloride at elevated temperatures (e.g., 120°C) is another viable approach for related azepane derivatives . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to improve yield and purity.

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as seen in studies of similar azepane-containing compounds . Complementary techniques include:

- NMR spectroscopy : Analyze H and C spectra to verify the azepane ring, bromopyrazine moiety, and ketone group.

- High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (CHBrNO) by matching experimental and theoretical m/z values .

Q. What analytical methods are recommended for assessing purity and stability during storage?

- Methodological Answer :

- HPLC with UV detection : Use a C18 column and acetonitrile/water gradient to separate impurities.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.

- Storage : Store in airtight containers at -20°C in a desiccator to prevent hydrolysis or oxidation, as recommended for structurally related azepane derivatives .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or cyclization reactions?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates.

- Isotopic labeling : Use N-labeled reagents to trace nitrogen migration in pyrazine ring formation.

- Computational modeling : Density Functional Theory (DFT) calculations can predict transition states and activation energies, aligning with theoretical frameworks for azepane reactivity .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- MD simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.

- QSAR models : Corrogate electronic (HOMO-LUMO) and steric (LogP) descriptors with activity data from analogs .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts or variable yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent) affecting yield .

- LC-MS/MS : Identify byproducts and trace their origins to incomplete reactions or side reactions.

- Cross-validation : Compare results with literature on bromopyrazine derivatives to contextualize anomalies .

Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?

- Methodological Answer :

- Cell-based assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.

- Enzyme inhibition studies : Use fluorescence-based kits to measure inhibition of target enzymes (e.g., kinases, proteases).

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Q. How can the compound’s stability under physiological or extreme conditions (e.g., acidic pH, UV light) be systematically studied?

- Methodological Answer :

- Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 24–72 hours.

- LC-MS analysis : Identify degradation products and propose degradation pathways.

- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and compare with room-temperature samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.